
5-(benciloxi)-2-(4-(benciloxi)fenil)-3-metil-1H-indol
Descripción general
Descripción
Synthesis Analysis
The compound 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole has been synthesized through a series of reactions starting from 4-nitrophenol and 1-(4-hydroxyphenyl)propan-1-one. The process involves benzylation, reduction, bromination, and the Bischler-Napieralski synthesis. This method is noted for its industrial applicability due to low cost, mild reaction conditions, minimal side reactions, and high yield .
Molecular Structure Analysis
While the specific molecular structure analysis of 5-(benzyloxy)-2-(4-(benzyloxy)phenyl)-3-methyl-1H-indole is not detailed in the provided papers, the indole nucleus is a common feature in many biologically active molecules. For instance, the structure of a related compound, 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide, was confirmed by single-crystal X-ray diffraction, and its molecular packing was analyzed using Hirshfeld surface analysis and DFT calculations . These techniques could similarly be applied to analyze the molecular structure of the compound .
Chemical Reactions Analysis
The indole moiety is a versatile scaffold that participates in various chemical reactions. For example, the thermal Fischer indolization of hydrazones has been used to synthesize pyrido[4,3-b]benzo[e]indol-1-ones, which can be further modified to produce antineoplastic agents . Although not directly related to the compound of interest, this demonstrates the reactivity of indole derivatives in the synthesis of biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be inferred from related compounds. For instance, 1-phenyl-3-methyl-4-benzoylpyrazol-5-one has been used as a reagent for the spectrophotometric determination of trace elements, indicating its potential utility in analytical chemistry . Additionally, the affinity of indole derivatives for biological receptors, such as the 5-HT6 receptor, has been reported, which suggests that the compound may also exhibit significant biological activity .
Aplicaciones Científicas De Investigación
Sondas fluorescentes y agentes de imagen
La estructura aromática y los sustituyentes del compuesto lo convierten en un excelente candidato para el diseño de sondas fluorescentes y agentes de imagen. Los investigadores lo han funcionalizado con fluoróforos, como los colorantes BODIPY, para visualizar procesos celulares, localización de proteínas y unión a receptores. Por ejemplo, se han sintetizado derivados de PBA-BODIPY, combinando la versatilidad de BODIPY con la capacidad similar a la de un receptor de las porciones de ácido bórico fenilo (PBA) .
Propiedades
IUPAC Name |
3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25NO2/c1-21-27-18-26(32-20-23-10-6-3-7-11-23)16-17-28(27)30-29(21)24-12-14-25(15-13-24)31-19-22-8-4-2-5-9-22/h2-18,30H,19-20H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIJKJMYOVWRSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396923 | |
| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198479-63-9 | |
| Record name | 3-Methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198479-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Benzyloxy)-2-[4-(benzyloxy)phenyl]-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30396923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole, 3-methyl-5-(phenylmethoxy)-2-[4-(phenylmethoxy)phenyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


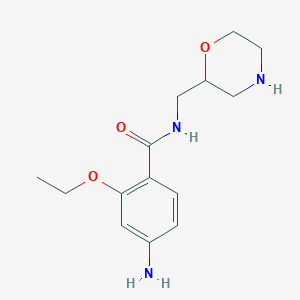
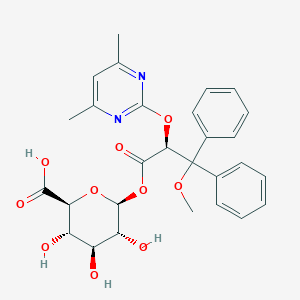
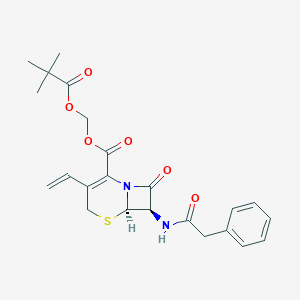
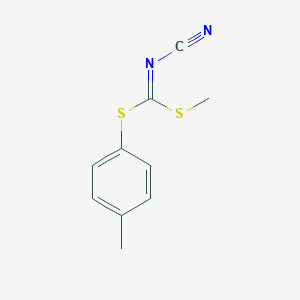
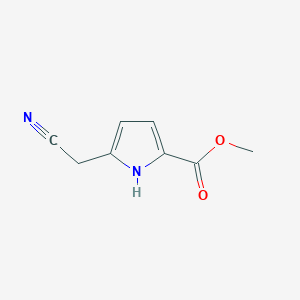

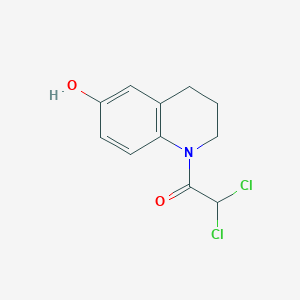

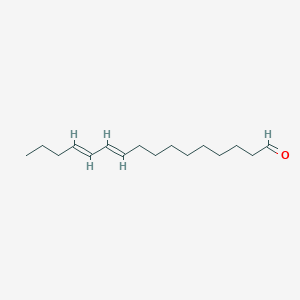


![2-methoxy-4-[(1Z)-2-nitroprop-1-en-1-yl]phenol](/img/structure/B134126.png)
